2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a hybrid heterocyclic molecule combining a thieno[3,2-d]pyrimidin-4-one core with a pyrido[1,2-a]pyrimidin-4-one scaffold via a methylene bridge.
Structurally, the thienopyrimidinone moiety contributes to planar aromaticity, facilitating π-π interactions in biological systems, while the pyridopyrimidinone system introduces conformational rigidity. This compound’s synthesis likely involves condensation of halogenated intermediates or nucleophilic substitution, as seen in analogous pyrimidinone derivatives .
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S/c22-14-5-3-4-13(8-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-7-2-1-6-17(26)24-15/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLRLPSIZZAELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a thienopyrimidine derivative, which has garnered attention due to its potential biological activities. Thienopyrimidines are known for their diverse pharmacological profiles, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and a pyrido[1,2-a]pyrimidin-4-one moiety. The presence of the 3-chlorophenyl group enhances its biological activity by potentially influencing interactions with biological targets.
Biological Activity Overview
The biological activities of thienopyrimidine derivatives are attributed to their ability to interact with various molecular targets. Key areas of activity include:
- Anticancer Activity : Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth effectively compared to standard antibiotics.
- Antiviral Effects : Thienopyrimidines have also been studied for their antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in signal transduction pathways relevant to cancer progression.
- Receptor Modulation : It might interact with certain receptors, altering their activity and leading to downstream effects that promote or inhibit cellular processes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related thienopyrimidine compounds:
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related pyrimidinone derivatives (Table 1):
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Substituent Impact: The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to simpler halogenated derivatives like 28a . Compounds with methoxy or morpholino groups (e.g., 3f) exhibit improved solubility and kinase selectivity due to polar interactions .
Biological Activity :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µM) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | ~464.9 | 3.2 | <10 (PBS) | 180–185 (est.) |
| 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) | 180.6 | 1.8 | >100 (EtOH) | 159–160 |
| Compound 3f | ~490.5 | 2.5 | 25 (DMSO) | 165–170 |
- The target compound’s higher molecular weight and LogP suggest greater membrane permeability but lower aqueous solubility than 28a , necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
